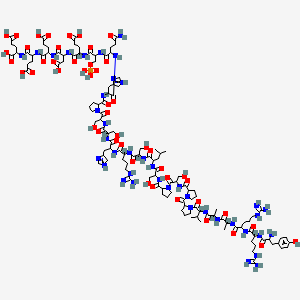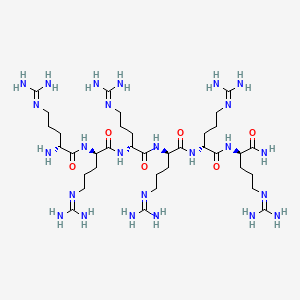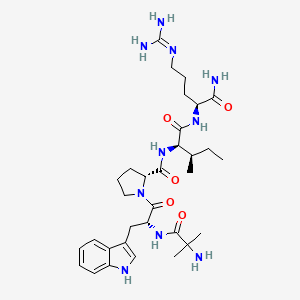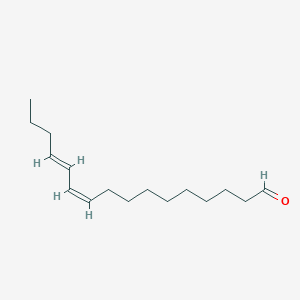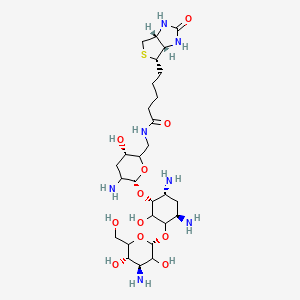
Biotinyl Tobramycin Amide
Übersicht
Beschreibung
Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes .
Physical And Chemical Properties Analysis
Biotinyl Tobramycin Amide is a solid substance . It is soluble in water and DMSO . It has a melting point of >250° C (dec.) and a predicted boiling point of 1069.2° C at 760 mmHg . Its predicted density is 1.5 g/cm3 and its refractive index is n20D 1.66 .Wissenschaftliche Forschungsanwendungen
Immunocytochemistry
Biotinyl Tobramycin Amide can be used in immunocytochemistry to localize antigens in cells and tissues. The biotinylation of antibodies, utilizing the high-affinity complex between avidin and biotin, is particularly useful where signal amplification is required. This method results in stable conjugates that retain full immunologic activity .
Affinity Chromatography
In affinity chromatography , Biotinyl Tobramycin Amide can serve as a ligand to purify proteins, especially enzymes or other biotin-binding proteins. The strong interaction between biotin and avidin or streptavidin is exploited to isolate specific proteins from complex mixtures .
Drug Delivery Systems
The compound’s ability to form stable amide bonds with primary amines can be harnessed in creating targeted drug delivery systems . Conjugating pharmaceutical agents with Biotinyl Tobramycin Amide could potentially improve the delivery and efficacy of drugs .
Diagnostic Imaging
Biotinyl Tobramycin Amide can be linked to imaging agents to enhance diagnostic imaging techniques. Its strong affinity for avidin and streptavidin allows for the development of contrast agents that are resistant to biotinidase, potentially improving imaging clarity and stability .
Therapeutic Agents
The resistance of triazole-linked biotinylated compounds to biotinidase makes Biotinyl Tobramycin Amide a candidate for developing therapeutic agents . This resistance could be beneficial in therapies where the stability of the biotinylated compound is crucial .
Biochemical Assays
In various biochemical assays , such as enzyme-linked immunosorbent assays (ELISAs), Biotinyl Tobramycin Amide can be used to enhance the detection and quantification of biomolecules. The biotin-avidin interaction significantly increases the sensitivity of these assays .
Safety and Hazards
Wirkmechanismus
Target of Action
Biotinyl Tobramycin Amide is a compound that combines the properties of biotin and tobramycin. Tobramycin, an aminoglycoside antibiotic, primarily targets Gram-negative bacteria . It disrupts protein translation by binding to the 30S ribosomal subunit . Biotin, on the other hand, is a coenzyme involved in various metabolic processes . When biotin is conjugated to antibodies, it forms a high-affinity complex with avidin, a protein found in many biological systems .
Mode of Action
The mode of action of Biotinyl Tobramycin Amide involves the interactions of both biotin and tobramycin with their respective targets. Tobramycin interacts with the 30S ribosomal subunit, disrupting protein synthesis and leading to cell death . Biotin, when conjugated to antibodies, binds to avidin with high affinity . This interaction is used in various immunochemical assays, especially where signal amplification is required .
Biochemical Pathways
Tobramycin affects the protein synthesis pathway in bacteria, leading to their death . Biotin, as a coenzyme, participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . The biotin synthetic pathway is divided into early and late segments, with pimelate, a 7-carbon α,ω-dicarboxylic acid, being a key precursor .
Pharmacokinetics
Tobramycin is known to be freely soluble in water , which could potentially influence its absorption and distribution. Biotin, being a coenzyme, is likely to be metabolized in the body’s usual metabolic pathways .
Result of Action
The result of Biotinyl Tobramycin Amide’s action is the disruption of protein synthesis in bacteria, leading to their death . The biotin component, when bound to avidin, can be used in various immunochemical assays .
Action Environment
Environmental conditions can affect the efficacy of aminoglycosides like tobramycin . For instance, bacterial respiration has been reported to result in changes to aminoglycoside susceptibility and uptake . The chemical synthesis of biotin is linked with a high environmental burden, and efforts have been made to develop biotin-overproducing microbes .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)/t10-,11-,12?,13+,14+,15?,16?,17+,19+,20+,21-,22?,23?,24-,25?,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMIHSPKPKIPBY-CRVMCYKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N7O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747153 | |
| Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide | |
CAS RN |
419573-18-5 | |
| Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)


